molecular formula C64H62N4O9 B13772652 2-Phenyl-beta-methyl-5-benzoxazoleethanol hydrate CAS No. 64037-27-0

2-Phenyl-beta-methyl-5-benzoxazoleethanol hydrate

Cat. No.: B13772652
CAS No.: 64037-27-0
M. Wt: 1031.2 g/mol
InChI Key: CFZVHPKDNFUKEV-UHFFFAOYSA-N
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Description

2-Phenyl-beta-methyl-5-benzoxazoleethanol hydrate is a heterocyclic compound that features a benzoxazole ring structure Benzoxazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-beta-methyl-5-benzoxazoleethanol hydrate typically involves the condensation of 2-aminophenol with an appropriate aldehyde under acidic or basic conditions. For instance, the reaction of 2-aminophenol with benzaldehyde in the presence of an acid catalyst can yield the desired benzoxazole derivative . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-beta-methyl-5-benzoxazoleethanol hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of benzoxazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Phenyl-beta-methyl-5-benzoxazoleethanol hydrate involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives can inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Properties

CAS No.

64037-27-0

Molecular Formula

C64H62N4O9

Molecular Weight

1031.2 g/mol

IUPAC Name

2-(2-phenyl-1,3-benzoxazol-5-yl)propan-1-ol;hydrate

InChI

InChI=1S/4C16H15NO2.H2O/c4*1-11(10-18)13-7-8-15-14(9-13)17-16(19-15)12-5-3-2-4-6-12;/h4*2-9,11,18H,10H2,1H3;1H2

InChI Key

CFZVHPKDNFUKEV-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3.CC(CO)C1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3.CC(CO)C1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3.CC(CO)C1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3.O

Origin of Product

United States

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